Propargyl-PEG4-t-butyl ester

Vue d'ensemble

Description

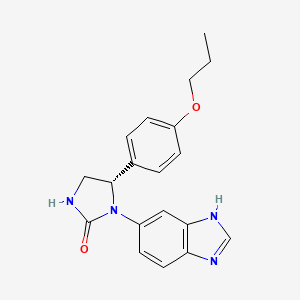

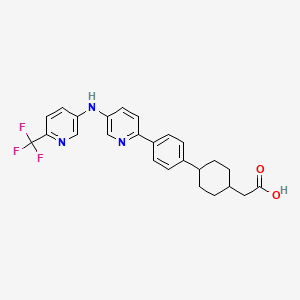

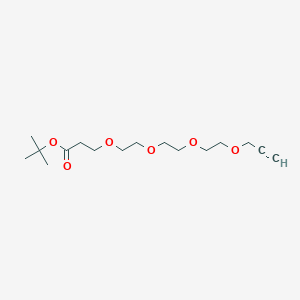

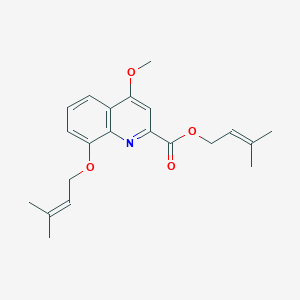

Propargyl-PEG4-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Synthesis Analysis

While specific synthesis methods for this compound were not found, propargyl derivatives in general have seen remarkable progress in their synthesis . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .Molecular Structure Analysis

The molecular formula of this compound is C16H28O6 . It contains a propargyl group and a t-butyl protected carboxyl group .Chemical Reactions Analysis

The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis

The molecular weight of this compound is 316.4 g/mol . The compound is hydrophilic, which increases its solubility in aqueous media .Applications De Recherche Scientifique

Drug Delivery Enhancement

Propargyl-PEG4-t-butyl ester, as a derivative of polyethylene glycol (PEG), plays a significant role in drug delivery systems. The application of PEGylation, the process of attaching PEG chains to molecules, notably enhances the solubilization of poorly soluble drugs. This modification leads to increased drug stability, reduced immunogenicity, prolonged circulatory life, and lowered toxicity. Consequently, PEGylated drugs exhibit improved delivery and efficacy. The adaptation of PEGylation in pharmaceuticals has been well-established and continues to be an area of active development, with a focus on overcoming the limitations of PEG such as immunogenicity and non-degradability (Kaur & Mehta, 2017) (Jain & Jain, 2008).

Addressing PEG Immunogenicity

While PEGylation has been a gold standard in bioconjugation and nanomedicine, concerns about the immunogenicity of PEG have led to increased research on alternatives. The formation of anti-PEG antibodies in patients treated with PEGylated drugs or those exposed to PEG in consumer products can result in reduced drug efficacy and potential adverse effects. This has underscored the importance of developing alternatives to PEG to mitigate these risks, which is a significant focus in the field of polymer chemistry and related scientific disciplines (Thai Thanh Hoang Thi et al., 2020).

Advancements in Polymer Chemistry

Recent developments in polymer chemistry, particularly regarding the polymerization of alkylene oxides like ethylene oxide, propylene oxide, and butylene oxide, have led to novel polymer architectures and bioconjugation methods. These advancements enable the creation of multifunctional linear and branched polyether structures, which have applications in drug delivery and bioconjugation. The ever-evolving methods in epoxide polymerization contribute to a broader "polyether universe," offering a diverse range of structural options for polymers and their applications in biomedicine (Herzberger et al., 2016).

Tissue Engineering and Biomedical Applications

Functionalization of graphene oxide (GO) with PEG (PEG-GO) has garnered significant interest due to its enhanced solubility, stability, and biocompatibility. PEG-GO is notable in tissue engineering for its role in the attachment, proliferation, and differentiation of stem cells, as well as its antibacterial efficacy. These properties make PEG-GO an attractive candidate for various biomedical applications, including drug delivery and tissue engineering (Ghosh & Chatterjee, 2020).

Mécanisme D'action

Target of Action

The primary target of Propargyl-PEG4-t-butyl ester are azide compounds or biomolecules . The compound forms a stable triazole linkage with these targets via copper-catalyzed Click Chemistry reactions .

Mode of Action

This compound interacts with its targets (azide compounds or biomolecules) through a copper-catalyzed Click Chemistry reaction . This reaction results in the formation of a stable triazole linkage . The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions .

Pharmacokinetics

The compound is soluble in dmso, dcm, and dmf , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of a stable triazole linkage with azide compounds or biomolecules . This could potentially alter the function of these biomolecules, depending on their role in the cell.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions . Additionally, the compound’s solubility in various solvents suggests that its action, efficacy, and stability may be influenced by the solvent environment.

Orientations Futures

Propargyl-PEG4-t-butyl ester, as a PEG derivative, has potential applications in drug delivery . The propargyl group is a highly versatile moiety that opens up new synthetic pathways for further elaboration , suggesting potential future directions in the synthesis and application of propargyl derivatives.

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O6/c1-5-7-18-9-11-20-13-14-21-12-10-19-8-6-15(17)22-16(2,3)4/h1H,6-14H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQLPTKRFULADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610179.png)